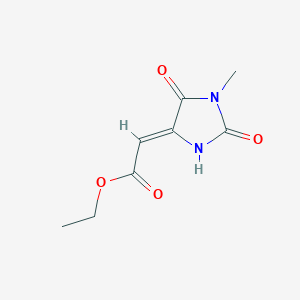

Ethyl 2-(1-methyl-2,5-dioxoimidazolidin-4-ylidene)acetate

CAS No.:

Cat. No.: VC13300099

Molecular Formula: C8H10N2O4

Molecular Weight: 198.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H10N2O4 |

|---|---|

| Molecular Weight | 198.18 g/mol |

| IUPAC Name | ethyl (2Z)-2-(1-methyl-2,5-dioxoimidazolidin-4-ylidene)acetate |

| Standard InChI | InChI=1S/C8H10N2O4/c1-3-14-6(11)4-5-7(12)10(2)8(13)9-5/h4H,3H2,1-2H3,(H,9,13)/b5-4- |

| Standard InChI Key | WQYWJEJGDFUXDW-PLNGDYQASA-N |

| Isomeric SMILES | CCOC(=O)/C=C\1/C(=O)N(C(=O)N1)C |

| SMILES | CCOC(=O)C=C1C(=O)N(C(=O)N1)C |

| Canonical SMILES | CCOC(=O)C=C1C(=O)N(C(=O)N1)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Ethyl 2-(1-methyl-2,5-dioxoimidazolidin-4-ylidene)acetate features a planar imidazolidine core with two ketone groups at positions 2 and 5, contributing to its electron-deficient nature. The 4-position is substituted with an ethyl acetate group through a conjugated exocyclic double bond, enhancing its capacity for nucleophilic and electrophilic interactions. The IUPAC name, ethyl (2Z)-2-(1-methyl-2,5-dioxoimidazolidin-4-ylidene)acetate, reflects its stereochemical configuration (Z-isomer), as confirmed by its isomeric SMILES string: CCOC(=O)/C=C\1/C(=O)N(C(=O)N1)C.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 198.18 g/mol |

| IUPAC Name | Ethyl (2Z)-2-(1-methyl-2,5-dioxoimidazolidin-4-ylidene)acetate |

| Canonical SMILES | CCOC(=O)C=C1C(=O)N(C(=O)N1)C |

| PubChem CID | 12748855 |

Electronic and Steric Features

The compound’s reactivity is influenced by the electron-withdrawing effects of the dioxo groups, which stabilize the conjugated system and facilitate interactions with biological targets. The ethyl ester group introduces steric bulk, moderating solubility in polar solvents while enhancing lipophilicity for membrane penetration.

Synthesis and Reaction Pathways

Condensation-Based Synthesis

The primary synthetic route involves the acid-catalyzed condensation of imidazolidine-2,4-dione with ethyl acetate. Under reflux conditions in 1,4-dioxane with pyridine, the reaction proceeds via nucleophilic attack of the imidazolidine nitrogen on the carbonyl carbon of ethyl acetate, followed by dehydration to form the exocyclic double bond. Typical yields range from 75–85%, with purity confirmed via HPLC and elemental analysis.

Functional Group Reactivity

The dioxo groups participate in hydrogen bonding and metal coordination, while the α,β-unsaturated ester moiety undergoes Michael additions and cycloadditions. For example, reaction with thiosemicarbazides yields hydrazone derivatives, as demonstrated in analogous thiazolidinedione systems .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-NMR (DMSO-) reveals a singlet at δ 3.45 ppm for the N-methyl group and a quartet at δ 4.15 ppm for the ethyl ester’s methylene protons. The vinyl proton adjacent to the ester resonates as a doublet at δ 6.82 ppm (J = 12.4 Hz), confirming the Z-configuration.

Infrared (IR) Spectroscopy

Strong absorptions at 1720 cm (ester C=O) and 1680 cm (imidazolidinedione C=O) dominate the IR spectrum. A medium-intensity band at 1620 cm corresponds to the C=C stretch of the exocyclic double bond.

Biological Activities and Mechanisms

Table 2: Comparative Antibacterial Activity (Selected Analogs)

| Compound | MIC (mg/L) | Target Organism |

|---|---|---|

| 38 (Research Analog) | 3.91 | Bacillus subtilis |

| Cefuroxime (Control) | 6.25 | Bacillus subtilis |

Toxicity Profile

Preliminary cytotoxicity assays indicate low toxicity at concentrations ≤10 µM in mammalian cell lines, suggesting a favorable therapeutic index .

Pharmacological Applications and Future Directions

Drug Discovery Context

The compound’s scaffold serves as a precursor for hybrid molecules targeting antibiotic resistance. For instance, coupling with chlorophenylthiosemicarbazides enhances antibacterial potency, as seen in structurally related thiazolidinediones .

Structure-Activity Relationships (SAR)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume